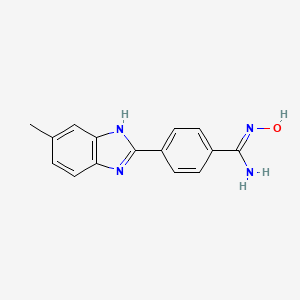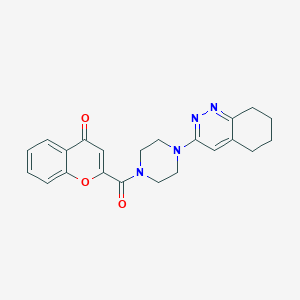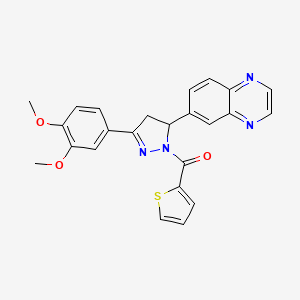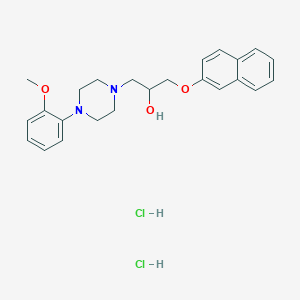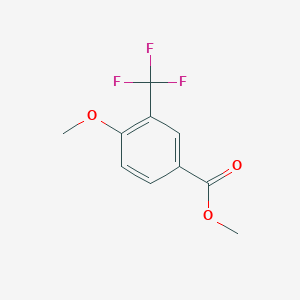
Methyl 4-methoxy-3-(trifluoromethyl)benzoate
Vue d'ensemble
Description
“Methyl 4-methoxy-3-(trifluoromethyl)benzoate” is an organic compound. It is an ester, which is a type of compound derived from carboxylic acids and alcohols . The reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 was reported .
Molecular Structure Analysis
The molecular formula of “Methyl 4-methoxy-3-(trifluoromethyl)benzoate” is CF3C6H4CO2CH3 . This indicates that the molecule consists of a benzene ring (C6H4) substituted with a trifluoromethyl group (CF3), a methoxy group (OCH3), and a carboxylate ester group (CO2CH3).Physical And Chemical Properties Analysis
“Methyl 4-methoxy-3-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a refractive index of 1.451 . Its boiling point is 94-95 °C at 21 mmHg, and its melting point is 13-14 °C . The density of this compound is 1.268 g/mL at 25 °C .Applications De Recherche Scientifique
Chemical Synthesis and Modification
Research on Methyl 4-methoxy-3-(trifluoromethyl)benzoate has led to the development of several chemical synthesis and modification methods. A study by Dmowski and Piasecka-Maciejewska (1998) details the regioselective metalation and subsequent carboxylation of 1,3-Bis(trifluoromethyl)benzene to produce various compounds, including methyl 4-methoxy-3-methyl-2,6-bis(trifluoromethyl)benzoate. This process illustrates the compound's versatility in chemical synthesis and modification (Dmowski & Piasecka-Maciejewska, 1998).
Photophysical Properties
Kim et al. (2021) explored the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, highlighting the unique luminescence properties depending on the substituted group. This study suggests the potential of Methyl 4-methoxy-3-(trifluoromethyl)benzoate in applications requiring specific photophysical characteristics (Kim et al., 2021).
Photopolymerization
In the field of photopolymerization, Avci, Mathias, and Thigpen (1996) demonstrated the synthesis of several new benzoate ester derivatives, including Methyl 4-methoxy-3-(trifluoromethyl)benzoate. These compounds exhibited rapid photopolymerization, expanding the candidates for rapid photocure in thin film and coating applications (Avci, Mathias, & Thigpen, 1996).
Organic Synthesis Intermediates
The study by Popovski, Mladenovska, and Panovska (2010) outlines the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, using Methyl 4-methoxybenzoate as a starting material. This research underscores the use of Methyl 4-methoxy-3-(trifluoromethyl)benzoate as an intermediate in organic syntheses (Popovski, Mladenovska, & Panovska, 2010).
Mesomorphic Properties
Matsunaga et al. (1998) investigated the nematic-isotropic transition temperature of various benzoates, including 4-methoxy-3-(trifluoromethyl)benzoate. The study revealed significant insights into the mesomorphic properties of these compounds, which are relevant in the field of liquid crystal technology (Matsunaga et al., 1998).
Safety and Hazards
This compound is considered hazardous. It is a combustible liquid and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary targets of Methyl 4-methoxy-3-(trifluoromethyl)benzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Propriétés
IUPAC Name |
methyl 4-methoxy-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-8-4-3-6(9(14)16-2)5-7(8)10(11,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOOKWQMNNMWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-3-(trifluoromethyl)benzoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B2999238.png)

![2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone](/img/structure/B2999244.png)

![(3-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2999248.png)
![ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2999249.png)


![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2999252.png)
![ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999253.png)
